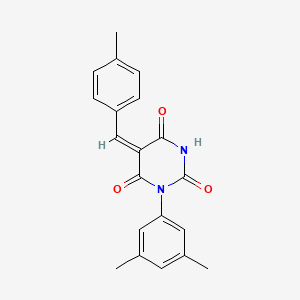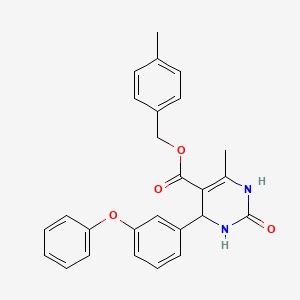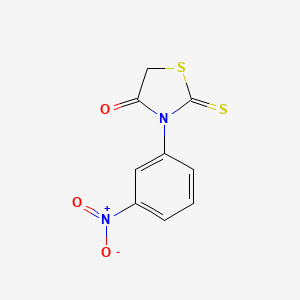
3-(2-naphthyl)-2-(4-nitrophenyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-naftil)-2-(4-nitrofenil)quinazolin-4(3H)-ona es un compuesto orgánico complejo que pertenece a la familia de las quinazolinonas. Este compuesto se caracteriza por su estructura única, que incluye un grupo naftil, un grupo nitrofenil y un núcleo de quinazolinona.
Métodos De Preparación
La síntesis de 3-(2-naftil)-2-(4-nitrofenil)quinazolin-4(3H)-ona típicamente involucra reacciones orgánicas de varios pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del núcleo de quinazolinona: Este paso implica la ciclización de precursores apropiados para formar la estructura de quinazolinona.
Introducción del grupo naftil: El grupo naftil se introduce a través de una reacción de acilación de Friedel-Crafts.
Nitración: El grupo nitrofenil se introduce mediante una reacción de nitración, típicamente utilizando ácido nítrico y ácido sulfúrico como reactivos.
Los métodos de producción industrial pueden involucrar la optimización de estos pasos para aumentar el rendimiento y la pureza, así como el uso de catalizadores para mejorar la eficiencia de la reacción.
Análisis De Reacciones Químicas
3-(2-naftil)-2-(4-nitrofenil)quinazolin-4(3H)-ona experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar usando agentes oxidantes fuertes como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción se pueden realizar utilizando reactivos como el borohidruro de sodio o el gas hidrógeno en presencia de un catalizador.
Sustitución: El compuesto puede sufrir reacciones de sustitución electrofílica o nucleofílica, dependiendo de las condiciones de reacción y los reactivos utilizados.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen ácidos, bases, solventes como diclorometano o etanol, y catalizadores como paladio o platino. Los principales productos formados a partir de estas reacciones dependen de la vía de reacción específica y las condiciones.
Aplicaciones Científicas De Investigación
3-(2-naftil)-2-(4-nitrofenil)quinazolin-4(3H)-ona tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas, anticancerígenas y antiinflamatorias.
Medicina: Se está investigando su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y como precursor para la síntesis de colorantes y pigmentos.
Mecanismo De Acción
El mecanismo de acción de 3-(2-naftil)-2-(4-nitrofenil)quinazolin-4(3H)-ona implica su interacción con dianas moleculares y vías específicas. Por ejemplo, en los sistemas biológicos, puede inhibir ciertas enzimas o receptores, lo que lleva a sus efectos biológicos observados. Las dianas moleculares y vías exactas involucradas dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
3-(2-naftil)-2-(4-nitrofenil)quinazolin-4(3H)-ona se puede comparar con otros compuestos similares, como:
2-(4-nitrofenil)quinazolin-4(3H)-ona: Carece del grupo naftil, lo que puede resultar en diferentes propiedades químicas y biológicas.
3-(2-naftil)quinazolin-4(3H)-ona: Carece del grupo nitrofenil, lo que puede afectar su reactividad y aplicaciones.
2-(4-aminofenil)quinazolin-4(3H)-ona:
La singularidad de 3-(2-naftil)-2-(4-nitrofenil)quinazolin-4(3H)-ona radica en su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C24H15N3O3 |
|---|---|
Peso molecular |
393.4 g/mol |
Nombre IUPAC |
3-naphthalen-2-yl-2-(4-nitrophenyl)quinazolin-4-one |
InChI |
InChI=1S/C24H15N3O3/c28-24-21-7-3-4-8-22(21)25-23(17-10-12-19(13-11-17)27(29)30)26(24)20-14-9-16-5-1-2-6-18(16)15-20/h1-15H |
Clave InChI |
XICPQHARMYVWJC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)N3C(=NC4=CC=CC=C4C3=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-bromo-3-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B11682512.png)
![(5Z)-5-{3-bromo-5-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11682513.png)
![N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682524.png)
![(5E)-5-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-2-(phenylamino)-1,3-thiazol-4(5H)-one](/img/structure/B11682531.png)
![ethyl 4-{5-[(E)-{4-oxo-2-thioxo-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoate](/img/structure/B11682535.png)
![(5E)-5-({4-[(2,4-Dichlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11682548.png)
![(5E)-5-[(4-methoxy-3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11682550.png)
![ethyl 4-(2,5-dimethyl-3-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoate](/img/structure/B11682555.png)
![methyl (2Z)-2-[2-(acetyloxy)-5-bromobenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11682560.png)
![ethyl 4-(4-methylphenyl)-2-{[(2E)-3-phenylprop-2-enoyl]amino}thiophene-3-carboxylate](/img/structure/B11682566.png)


